![molecular formula C16H13N5O B2362404 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1396680-74-2](/img/structure/B2362404.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . These motifs are highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[1,5-a]pyridine core has been a topic of interest in recent years . Novel and uncomplicated methods have been developed, making these motifs versatile and easy to prepare . A two-step protocol for the synthesis of benzylic sulfonamides was developed .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine motifs are diverse. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Scientific Research Applications
Synthesis and Chemical Properties
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide belongs to a broader class of compounds with diverse synthetic routes and applications in scientific research. A study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) highlights the experimental and theoretical studies on the functionalization reactions of related pyrazole derivatives, demonstrating the synthetic versatility of such compounds, including the formation of pyrazole-carboxamide and imidazo[4,5-b]pyridine derivatives through specific reaction conditions (Yıldırım, Kandemirli, & Demir, 2005).
Anticandidal Activity
Research on imidazopyridine derivatives, including structures similar to this compound, has shown potential anticandidal activity. A study by Z. Kaplancıklı et al. (2008) synthesized new hydrazide derivatives of imidazo[1,2-a]pyridine and evaluated them for their activity against various Candida species. This indicates the potential use of this compound and related compounds in the development of antifungal agents (Kaplancıklı, Turan-Zitouni, Özdemir, & Revial, 2008).
Antiviral Drug Discovery
Compounds within the same chemical family as this compound have been investigated for their potential in antiviral drug discovery. Erik De Clercq's review on antiviral drug discovery highlights the broad spectrum of biological activities exhibited by imidazo[4,5-c]pyridine compounds, suggesting the utility of such chemical structures in developing new antiviral strategies (De Clercq, 2009).
Antibacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine derivatives, including antibacterial activity evaluation, reveal the potential of this compound analogs in combating bacterial infections. A study by Pushpalatha Budumuru et al. (2018) focused on synthesizing new derivatives and testing their antibacterial efficacy, showcasing the relevance of such compounds in addressing antibiotic resistance (Budumuru, Golagani, & Kantamreddi, 2018).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit enzymes such as cyclin-dependent kinases (cdks) and phosphodiesterases (pdes) . These enzymes play a crucial role in various diseases such as cancer .
Mode of Action
Compounds with similar structures have been reported to inhibit the function of their target enzymes, leading to various downstream effects .
Biochemical Pathways
Inhibition of cdks and pdes can affect cell cycle progression and intracellular signaling pathways, respectively .
Result of Action
Inhibition of cdks and pdes can lead to cell cycle arrest and altered intracellular signaling, which can have various effects on cellular function .
Biochemical Analysis
Biochemical Properties
Compounds in the pyrazolo[1,5-a]pyridine family are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQFBHRFIAXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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